molecular formula C29H33N3O4S B2406953 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea CAS No. 850933-32-3

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea

Cat. No.: B2406953
CAS No.: 850933-32-3
M. Wt: 519.66
InChI Key: RKAATLMNAQYAKI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The final step involves the reaction of the alkylated indole derivative with 3,4,5-trimethoxybenzyl isothiocyanate and 4-methoxyaniline under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiourea groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The indole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-(2-(1H-indol-3-yl)ethyl)thiourea: Lacks the trimethoxybenzyl group, resulting in different chemical properties and biological activities.

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxybenzyl)thiourea: Lacks the 4-methoxyphenyl group, affecting its reactivity and applications.

Uniqueness

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is unique due to the presence of both the 4-methoxyphenyl and 3,4,5-trimethoxybenzyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various scientific applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O4S/c1-19-23(24-8-6-7-9-25(24)30-19)14-15-32(29(37)31-21-10-12-22(33-2)13-11-21)18-20-16-26(34-3)28(36-5)27(17-20)35-4/h6-13,16-17,30H,14-15,18H2,1-5H3,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAATLMNAQYAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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